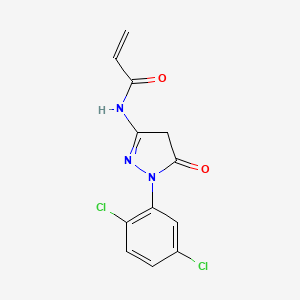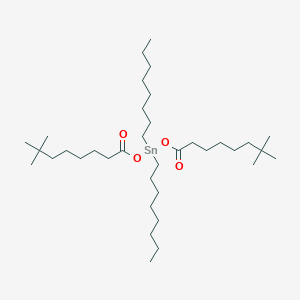
3-Fluorophenylalanyl-alanyl-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluorophenylalanyl-alanyl-alanine is a tripeptide composed of three amino acids: 3-fluorophenylalanine, alanine, and alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluorophenylalanyl-alanyl-alanine typically involves the stepwise coupling of the amino acids using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of peptides like this compound can be achieved through large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, often employing automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3-Fluorophenylalanyl-alanyl-alanine can undergo various chemical reactions, including:
Oxidation: The fluorophenyl group can be oxidized under specific conditions.
Reduction: The peptide bonds can be reduced to form amines.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the fluorophenyl group can yield fluorophenyl ketones or alcohols, while reduction of peptide bonds can produce primary amines .
Aplicaciones Científicas De Investigación
3-Fluorophenylalanyl-alanyl-alanine has several applications in scientific research:
Chemistry: It serves as a model compound for studying peptide synthesis and structure-activity relationships.
Biology: It is used in the study of protein-protein interactions and enzyme-substrate specificity.
Medicine: The compound is investigated for its potential therapeutic applications, including as a building block for peptide-based drugs.
Industry: It is utilized in the development of novel materials and as a component in biochemical assays
Mecanismo De Acción
The mechanism of action of 3-Fluorophenylalanyl-alanyl-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding. The peptide backbone allows for flexibility and conformational changes, facilitating its interaction with various biological targets .
Comparación Con Compuestos Similares
Similar Compounds
3-Fluorophenylalanine: A single amino acid with similar structural features.
Alanyl-alanine: A dipeptide composed of two alanine residues.
Phenylalanyl-alanyl-alanine: A tripeptide with a phenylalanine residue instead of 3-fluorophenylalanine
Uniqueness
3-Fluorophenylalanyl-alanyl-alanine is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly alter its chemical and biological properties. This fluorine substitution can enhance the compound’s stability, binding affinity, and resistance to enzymatic degradation, making it a valuable tool in various research applications .
Propiedades
Número CAS |
87184-16-5 |
|---|---|
Fórmula molecular |
C15H20FN3O4 |
Peso molecular |
325.34 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(3-fluorophenyl)propanoyl]amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C15H20FN3O4/c1-8(13(20)19-9(2)15(22)23)18-14(21)12(17)7-10-4-3-5-11(16)6-10/h3-6,8-9,12H,7,17H2,1-2H3,(H,18,21)(H,19,20)(H,22,23)/t8-,9-,12-/m0/s1 |
Clave InChI |
DYJPZEILSXWEAK-AUTRQRHGSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CC1=CC(=CC=C1)F)N |
SMILES canónico |
CC(C(=O)NC(C)C(=O)O)NC(=O)C(CC1=CC(=CC=C1)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[[5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]-2-propylimidazol-1-yl]methyl]benzoic acid;methanesulfonic acid](/img/structure/B13407782.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(11-Methyldodecoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B13407793.png)







![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-3-[(5S)-5-[(sulfamoylamino)methyl]pyrrolidin-1-ium-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B13407830.png)




